Daidzein diacetate
Overview
Description
Daidzein diacetate is a derivative of Daidzein, a soy isoflavone . Daidzein is a naturally occurring compound found exclusively in soybeans and other legumes . It is structurally belongs to a class of compounds known as isoflavones . Daidzein and other isoflavones are produced in plants through the phenylpropanoid pathway of secondary metabolism and are used as signal carriers, and defense responses to pathogenic attacks .
Synthesis Analysis
The synthesis of Daidzein diacetate has been achieved using cultured plant cells of Phytolacca americana as biocatalysts . Daidzein was first deglycosylated to large amounts of daidzein by almost all the isolated bacteria and subsequently to minor amounts of methoxylated daidzein (M1) and hydroxylated daidzein (M3) through methoxylation and hydroxylation by few bacteria, respectively .Molecular Structure Analysis
Daidzein diacetate has a molecular formula of C19H14O6 . The structure of the product was determined to be daidzein 7-O-β-D-glucoside . The interactions between daidzein and methanol were studied to investigate isoflavone extraction .Scientific Research Applications
Pharmacological and Nanotechnological Applications : Daidzein has been studied for its pharmacological applications in treating disorders like oxidative stress, cancer, obesity, cardiovascular diseases, neuroprotection, diabetes, ovariectomy, anxiety, and inflammation. Nanotechnology-based formulations have been investigated to improve its solubility, permeability, and bioavailability (Singh et al., 2023).
Biotransformation and Anti-allergic Activity : Research on the biotransformation of daidzein to its glucoside forms using Phytolacca americana has shown that daidzein glucosides exhibit higher inhibitory activity against histamine release, suggesting potential anti-allergic applications (Fujitaka et al., 2017).
Diabetic Retinopathy Management : Daidzein has been evaluated for its effectiveness in managing diabetic retinopathy. It showed potential in protecting the retina from damage in hyperglycemic conditions, suggesting its use as a treatment option for this condition (Laddha & Kulkarni, 2020).
Anti-breast Cancer Potential : Daidzein and its metabolites like equol have been studied for their potential in inhibiting the growth of mammary tumors in rodents, indicating a possibility for breast cancer therapy (Liu et al., 2012).
Myocardial Injury Prevention : Studies have explored daidzein's role in reducing myocardial injury in ischemia/reperfusion models by inhibiting NF-kappaB activation. This suggests its potential in treating heart-related injuries (Kim et al., 2009).
Effects on Penile Cavernosal Structures : Research on daidzein's effects on cavernosal components in rats has shown alterations that could suggest potential implications for erectile dysfunction (Huang et al., 2008).
Neuroprotective Effects : Daidzein extracted from Pueraria lobate Radix has shown neuroprotective effects in stroke models, indicating its potential in stroke therapy (Zheng et al., 2022).
Diabetic Cardiomyopathy Mitigation : Daidzein has been evaluated for its ability to mitigate diabetic cardiomyopathy by inhibiting oxidative stress in cardiac tissue (Laddha & Kulkarni, 2021).
Overall Pharmacological Effects : Daidzein has been reported to play a significant role in preventing and treating diseases like cancer, cardiovascular disease, diabetes, osteoporosis, skin disease, and neurodegenerative disease (Sun et al., 2016).
Cholesterol Homeostasis in Stroke : Daidzein's role in enhancing cholesterol homeostasis and promoting functional recovery in chronic stroke has been investigated, suggesting its utility in stroke treatment (Kim et al., 2015).
Safety And Hazards
When handling Daidzein diacetate, it is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
Daidzein has been shown to have various biological activities including antioxidant, anti-inflammatory, antibacterial, antidiabetes, antialcohol, and so on . The development potential of daidzein is also being reviewed . The current separation of daidzein still relies on chromatographic techniques . The application of small-molecule compounds provides a powerful option for exploring the molecular mechanisms behind FGSC development .
properties
IUPAC Name |
[4-(7-acetyloxy-4-oxochromen-3-yl)phenyl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O6/c1-11(20)24-14-5-3-13(4-6-14)17-10-23-18-9-15(25-12(2)21)7-8-16(18)19(17)22/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHNNFNBOPWLDFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80438726 | |
Record name | Daidzein diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80438726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Daidzein diacetate | |
CAS RN |
3682-01-7 | |
Record name | Daidzein diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80438726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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